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molecular formula C11H10N2O4 B8314861 1,6-Dimethyl-4-hydroxy-3-nitro carbostyril

1,6-Dimethyl-4-hydroxy-3-nitro carbostyril

Cat. No. B8314861
M. Wt: 234.21 g/mol
InChI Key: HCFUBKMCUSMCBP-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

To a stirred suspension of 1,6-dimethyl-4-hydroxy carbostyril (1.70g; 0.009 mole) in glacial acetic acid (10 ml) was added concentrated nitric acid (2.5 ml; d, 1.42) with swirling. The solid dissolved on warming to 100° C to give a red solution which precipitated the 3-nitro compound as yellow crystals on cooling. m.p. 185° C. (Found; C, 56.05; H, 4.33; N, 11.86%, C11H10N2O4 requires; C, 56.41; H, 4.30; N, 11.96%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)[C:6]([OH:14])=[CH:5][C:3]1=[O:4].[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C>[CH3:1][N:2]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)[C:6]([OH:14])=[C:5]([N+:15]([O-:17])=[O:16])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CN1C(=O)C=C(C2=CC(=CC=C12)C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The solid dissolved
CUSTOM
Type
CUSTOM
Details
to give a red solution which
CUSTOM
Type
CUSTOM
Details
precipitated the 3-nitro compound as yellow crystals
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
CN1C(=O)C(=C(C2=CC(=CC=C12)C)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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